Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine
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Overview
Description
Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine is a heterocyclic compound that contains an oxadiazole ring. . The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method includes the reaction of amidoximes with acid chlorides in a basic medium, leading to the formation of the oxadiazole ring . Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, which also results in the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of oxadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of solvents and catalysts plays a crucial role in the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of high-energy materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine is unique due to its specific substitution pattern on the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the formation of the oxadiazole ring followed by alkylation processes. A common synthetic route includes reacting appropriate amidoximes with carboxylic acid derivatives under dehydrating conditions to yield the desired oxadiazole structure. Advanced techniques such as continuous flow reactors are often employed to enhance yield and purity in industrial settings .
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. In a study evaluating various derivatives, this compound demonstrated effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) | Comparison with Ciprofloxacin |
---|---|---|
Staphylococcus aureus | 9.00 ± 4.12 | Similar |
Escherichia coli | 9.00 ± 4.12 | Similar |
Bacillus subtilis | 9.00 ± 4.12 | Similar |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies have shown that it can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Table 2: Anticancer Activity Overview
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-468 (Breast) | 0.37 | Proteasome inhibition |
A549 (Lung) | 0.60 | Induction of apoptosis |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring facilitates binding to enzymes and receptors involved in critical signaling pathways related to inflammation and cancer progression .
Proteasome Inhibition
Recent studies have highlighted its role as a non-covalent proteasome inhibitor, which is crucial for regulating protein degradation pathways in cancer cells . This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cell death.
Case Studies
A notable case study involved the evaluation of this compound's effects on human breast cancer cells (MDA-MB-468). The compound was found to significantly reduce cell viability at low micromolar concentrations while exhibiting minimal toxicity towards normal cells .
Properties
Molecular Formula |
C7H13N3O |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine |
InChI |
InChI=1S/C7H13N3O/c1-3-4-6-9-7(5-8-2)11-10-6/h8H,3-5H2,1-2H3 |
InChI Key |
YKLQVPQLDNWCIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)CNC |
Origin of Product |
United States |
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